molecular formula C19H30N2O B10879292 1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine

1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine

Cat. No.: B10879292
M. Wt: 302.5 g/mol
InChI Key: JOQDCKHYUVLTKS-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine is a synthetic organic compound belonging to the piperazine class This compound is characterized by a piperazine ring substituted with a 2-methoxybenzyl group and a 4-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

    Substitution with 2-Methoxybenzyl Group: The piperazine core is then reacted with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 2-methoxybenzyl group.

    Introduction of 4-Methylcyclohexyl Group: Finally, the compound is reacted with 4-methylcyclohexyl bromide under basic conditions to attach the 4-methylcyclohexyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(2-hydroxybenzyl)-4-(4-methylcyclohexyl)piperazine.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the methoxy group, yielding 1-(2-hydroxybenzyl)-4-(4-methylcyclohexyl)piperazine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups such as halogens or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium hydride (NaH) are used for substitution reactions.

Major Products:

    Oxidation: 1-(2-Hydroxybenzyl)-4-(4-methylcyclohexyl)piperazine.

    Reduction: 1-(2-Hydroxybenzyl)-4-(4-methylcyclohexyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels, influencing their activity.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, inflammation, and cell proliferation.

Comparison with Similar Compounds

1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine can be compared with other piperazine derivatives:

    1-Benzylpiperazine: Known for its stimulant properties, it differs in the absence of the methoxy and cyclohexyl groups.

    1-(2-Chlorobenzyl)-4-(4-methylcyclohexyl)piperazine: Similar structure but with a chlorine atom instead of a methoxy group, leading to different chemical properties and biological activities.

    1-(2-Methoxybenzyl)-4-(4-methylphenyl)piperazine: The cyclohexyl group is replaced by a phenyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H30N2O

Molecular Weight

302.5 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine

InChI

InChI=1S/C19H30N2O/c1-16-7-9-18(10-8-16)21-13-11-20(12-14-21)15-17-5-3-4-6-19(17)22-2/h3-6,16,18H,7-15H2,1-2H3

InChI Key

JOQDCKHYUVLTKS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3OC

Origin of Product

United States

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